molecular formula C23H18N2O5S B2932472 N-(2-fluorophenyl)-1-(2-methylbenzyl)-1H-1,2,3-benzotriazole-5-carboxamide CAS No. 1251682-64-0

N-(2-fluorophenyl)-1-(2-methylbenzyl)-1H-1,2,3-benzotriazole-5-carboxamide

Cat. No. B2932472
CAS RN: 1251682-64-0
M. Wt: 434.47
InChI Key: OEXQCMOMIMRPQG-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-1-(2-methylbenzyl)-1H-1,2,3-benzotriazole-5-carboxamide (abbreviated as FMBA) is a benzotriazole derivative that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Antibacterial Applications

The compound has shown promise as an antibacterial agent, particularly in inhibiting bacterial biofilm growth. Biofilms are structures that bacteria form to protect themselves from external threats, including antibiotics. The compound’s efficacy was demonstrated against pathogenic strains such as Escherichia coli and Bacillus subtilis, with significant biofilm growth inhibition observed .

Alzheimer’s Disease Therapy

Alzheimer’s disease is a debilitating neurodegenerative condition for which there is no cure. This compound has been synthesized with the aim of treating Alzheimer’s disease. It acts as a cholinesterase enzyme inhibitor, which is a common target for Alzheimer’s medications. The inhibition activity of the synthesized molecules suggests potential therapeutic effects against this disease .

Hemolytic Activity

In addition to its antibacterial properties, the compound has been studied for its hemolytic activity. Hemolysis refers to the destruction of red blood cells, which can release hemoglobin into the blood. The compound exhibited mild cytotoxicity, indicating that it might be used as a safe antibacterial agent without causing significant damage to red blood cells .

Anti-inflammatory Properties

Compounds with benzodioxane fragments, such as this one, have been identified as having anti-inflammatory properties. Inflammation is a biological response to harmful stimuli and is a key feature in many diseases. By reducing inflammation, this compound could potentially be used to treat various inflammatory conditions .

Enzyme Inhibition

The compound has been studied for its ability to inhibit various enzymes, including cholinesterases and lipoxygenase. Enzyme inhibitors are often used as drugs to treat diseases by reducing the activity of specific enzymes involved in disease progression .

Antioxidant Activity

Antioxidants are substances that can prevent or slow damage to cells caused by free radicals. This compound, with its benzodioxane moiety, has shown antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .

Anti-hepatotoxic Effects

The compound’s benzodioxane ring system is similar to that found in silybin, a major component of silymarin, which is known for its anti-hepatotoxic (liver-protecting) properties. Therefore, this compound could potentially be used to protect the liver from various toxins .

CNS-Related Activity

Some derivatives of sulfonamide, which is part of this compound’s structure, exhibit central nervous system (CNS)-related activity. This opens up possibilities for the compound to be used in treating CNS disorders or conditions .

properties

IUPAC Name

4-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-5-oxothieno[3,2-b]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O5S/c26-20-19(22(27)24-15-6-7-17-18(12-15)30-10-9-29-17)23(28)25(16-8-11-31-21(16)20)13-14-4-2-1-3-5-14/h1-8,11-12,26H,9-10,13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEXQCMOMIMRPQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=C(C=CS4)N(C3=O)CC5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide

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